molecular formula C7H14ClNO B022807 N-(Tert-butyl)-3-chloropropanamide CAS No. 100859-81-2

N-(Tert-butyl)-3-chloropropanamide

Cat. No.: B022807
CAS No.: 100859-81-2
M. Wt: 163.64 g/mol
InChI Key: KZXIRPZPFZEMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-3-chloropropanamide can be synthesized through various methods. One common approach involves the Ritter reaction, where tert-butyl acetate reacts with nitriles in the presence of sulfuric acid and acetic acid . This method is efficient, scalable, and robust, making it suitable for industrial production.

Industrial Production Methods

In industrial settings, the synthesis of N-tert-butyl-3-chloropropanamide often employs tert-butyl acetate and nitriles, catalyzed by acids such as sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-chloropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution: Products include various substituted amides.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

N-tert-butyl-3-chloropropanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butylacetamide
  • N-tert-butylbenzamide
  • N-tert-butylformamide

Uniqueness

N-tert-butyl-3-chloropropanamide is unique due to the presence of the chlorine atom on the third carbon of the propanamide chain. This structural feature imparts distinct chemical and biological properties, differentiating it from other tert-butyl amides .

Conclusion

N-tert-butyl-3-chloropropanamide is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Biological Activity

N-(Tert-butyl)-3-chloropropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butylamine with 3-chloropropanoyl chloride. This process can be summarized in the following reaction scheme:

  • Reactants : Tert-butylamine and 3-chloropropanoyl chloride.
  • Reaction Conditions : The reaction is usually performed under anhydrous conditions to avoid hydrolysis of the acyl chloride.
  • Product Isolation : The product can be purified through recrystallization or chromatography.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives such as para-substituted α-phenyl-N-tert-butyl nitrones have shown strong antioxidant activities in various assays, including the Oxygen Radical Absorbance Capacity (ORAC) test, suggesting that this compound may possess similar capabilities .

Neuroprotective Effects

Neuroprotective studies have demonstrated that related compounds can mitigate oxidative stress in neuronal cells. For example, certain nitrones have been shown to reduce cell death in neuroblastoma models induced by oxidative stress . The neuroprotective mechanisms often involve the scavenging of free radicals and inhibition of apoptotic pathways.

Neuroprotection in Cell Models

In a study assessing neuroprotective effects, various concentrations of related compounds were tested on human neuroblastoma cells subjected to oxidative stress. The results indicated that higher concentrations resulted in significant cell viability improvements compared to control groups treated with oxidants alone. This suggests a dose-dependent neuroprotective effect, which could be extrapolated to this compound given its structural similarities .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structural features have been evaluated for their efficacy in reducing inflammation in vivo. For example, a series of tert-butyl derivatives showed promising results in carrageenan-induced paw edema models, indicating that this compound may also exhibit anti-inflammatory properties .

Table 1: Summary of Biological Activities

CompoundActivity TypeAssay/ModelResult
This compoundAntioxidantORAC TestHigh antioxidant capacity
Related NitronesNeuroprotectiveNeuroblastoma Cell ModelSignificant cell viability increase
Tert-butyl DerivativesAnti-inflammatoryCarrageenan-induced Edema ModelPromising anti-inflammatory activity

Properties

IUPAC Name

N-tert-butyl-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-7(2,3)9-6(10)4-5-8/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXIRPZPFZEMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324061
Record name N-tert-butyl-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100859-81-2
Record name N-tert-butyl-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl amine (1.0 gm, 13.6 mmol) in dichloromethane (50 ml) was added 3-chloropropionyl chloride (2.06 g, 16.3 mmol) and NaOH (650 mg, 16.25 in 2.0 ml H2O) solution simultaneously at −20 deg C. for 1 h. The reaction mixture was allowed to stir for 1 h at RT. The organic layer was washed with 5% HCl followed by 5% aqueous sodium bicarbonate. The organic layer was dried and concentrated to get 2.23 g (yield: 99%) N-tert-butyl-3-chloropropanamide as white solid. To a solution of p-Tolylhydrazine hydrochloride (500 mg, 3.16 mmol) in ethanol (15 ml) was added triethylamine (1.31 ml, 9.4 mmol) and N-tert-butyl-3-chloropropanamide (510 mg, 3.12 mmol). The resulting reaction mixture was heated at 90 deg C. for 14 hrs. The reaction mixture was concentrated to dryness and basified with aqueous saturated sodium bicarbonate, extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated to obtain the crude, which was purified by silica gel chromatography (Eluent: 10% MeOH in dichloromethane) to obtain 500 mg (yield: 63.3%) of 3-(1-p-tolylhydrazinyl)-N-tert-butylpropanamide. The amide obtained (500 mg, 2.0 mmol) and N-methyl-4-piperidone hydrochloride (298 mg, 2.0 mmol) were dissolved in ethanolic HCl (20 ml) and stirred at RT for 15 minutes. The solvent was removed in vacuo. The reaction mixture obtained was dissolved in ethanol and heated at 90 deg C. for 14 h. After completion of the reaction (monitored by LCMS), the reaction mixture was concentrated to dryness and basified with aqueous saturated sodium bicarbonate, extracted with ethyl acetate, the organic layer was dried over sodium sulfate and concentrated. The crude obtained was purified by reverse-phase chromatography (C-18, 500 mm×50 mm, Mobile Phase A=0.05% TFA in water, B=0.05% TFA in acetonitrile, Gradient: 10% B to 80% B in 30 min, injection vol. 5 ml) to obtain 10 mg (yield: 1.12%) of the desired product as TFA salt. 1H NMR (DMSO-D2O) TFA SALT 7.30-7.25 (d, 1H), 7.20 (s, 1H), 7.0-6.95 (d, 1H), 4.5 (m, 1H), 4.30-4.15 (m, 3H), 3.70-3.65 (m, 1H), 3.50-3.30 (m, 1H), 3.20-3.10 (m, 2H), 2.90 (s, 3H), 2.50-2.40 (d, 2H), 2.30 (s, 3H), 1.10 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Tert-butyl)-3-chloropropanamide
Reactant of Route 2
Reactant of Route 2
N-(Tert-butyl)-3-chloropropanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(Tert-butyl)-3-chloropropanamide
Reactant of Route 4
Reactant of Route 4
N-(Tert-butyl)-3-chloropropanamide
Reactant of Route 5
Reactant of Route 5
N-(Tert-butyl)-3-chloropropanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(Tert-butyl)-3-chloropropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.